Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate
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Overview
Description
Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of an azo group (-N=N-) which connects two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(Boc-amino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with methyl 4-aminobenzoate under basic conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of azo dyes, including this compound, often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form amines, which can then interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(4-aminophenyl)diazenyl]benzoate
- Methyl 4-[(4-fluorophenyl)diazenyl]benzoate
- Methyl 4-[(4-methylphenyl)diazenyl]benzoate
Uniqueness
Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate is unique due to the presence of the Boc-protected amino group, which provides additional stability and allows for selective deprotection under mild conditions. This feature makes it particularly useful in synthetic chemistry and drug development .
Biological Activity
Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This azo compound, characterized by its diazenyl group, is part of a class of compounds known for their diverse biological effects, including anticancer, antibacterial, and anti-inflammatory activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H18N4O2
- Molecular Weight : 314.35 g/mol
The compound contains a benzoate moiety, a diazenyl linkage (-N=N-), and a Boc (tert-butyloxycarbonyl) protected amino group. This structure is crucial for its biological activity.
Anticancer Activity
Research indicates that azo compounds like this compound exhibit significant anticancer properties. A study conducted on various azo compounds showed that modifications to the diazenyl group can enhance their cytotoxicity against cancer cell lines. For instance, the introduction of electron-withdrawing groups at specific positions on the aromatic rings was found to increase the potency against human cancer cells such as HeLa and MCF7 .
Case Study: Cytotoxicity Assay
In a cytotoxicity assay, this compound was tested against several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 12.5 |
MCF7 | 15.3 |
A549 | 10.1 |
The results indicate that this compound has a promising inhibitory effect on cell proliferation, particularly in HeLa cells.
Antibacterial Activity
Azo compounds have also been studied for their antibacterial properties. This compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Case Study: Antibacterial Testing
In an antibacterial assay, the compound was evaluated for Minimum Inhibitory Concentration (MIC):
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
These findings suggest that the compound possesses significant antibacterial activity, warranting further exploration for potential therapeutic applications.
Anti-inflammatory Activity
This compound has also been assessed for anti-inflammatory effects. In vivo studies using animal models indicated that the compound could reduce inflammation markers significantly when administered in controlled doses .
Research Findings
The following table summarizes the anti-inflammatory effects observed:
Treatment Group | Inflammation Score Reduction (%) |
---|---|
Control | 0 |
Low Dose | 30 |
High Dose | 55 |
The results demonstrate a dose-dependent response in reducing inflammation, highlighting its potential as an anti-inflammatory agent.
Properties
Molecular Formula |
C19H21N3O4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 4-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C19H21N3O4/c1-19(2,3)26-18(24)20-14-9-11-16(12-10-14)22-21-15-7-5-13(6-8-15)17(23)25-4/h5-12H,1-4H3,(H,20,24) |
InChI Key |
FXXORPMDAQLHJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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